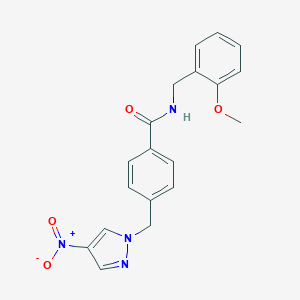![molecular formula C14H14ClN3O B213744 3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CMPA" and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
CMPA works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CMPA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMPA in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of certain enzymes and has a low toxicity profile. However, one limitation of using CMPA in lab experiments is its relatively high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for research on CMPA, including its potential applications in drug discovery and cancer research. This compound may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the full range of biochemical and physiological effects of CMPA and its potential limitations.
Synthesemethoden
CMPA can be synthesized using various methods, but the most common method involves the reaction between 4-chlorobenzaldehyde and N-(1-methyl-1H-pyrazol-4-yl)methylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to yield CMPA.
Wissenschaftliche Forschungsanwendungen
CMPA has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and neuropharmacology. This compound has shown promising results in inhibiting the growth of cancer cells and has been shown to have neuroprotective effects in animal models.
Eigenschaften
Produktname |
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide |
|---|---|
Molekularformel |
C14H14ClN3O |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C14H14ClN3O/c1-18-10-12(9-17-18)8-16-14(19)7-4-11-2-5-13(15)6-3-11/h2-7,9-10H,8H2,1H3,(H,16,19)/b7-4+ |
InChI-Schlüssel |
GRSWHYLIJHTNJZ-QPJJXVBHSA-N |
Isomerische SMILES |
CN1C=C(C=N1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
CN1C=C(C=N1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN1C=C(C=N1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)


![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
